Dehydroritonavir

Pharmaceutical Analysis Quality Control Reference Standards

Impurity quantification failures during ANDA submissions often stem from non-authentic reference standards. Dehydroritonavir (CAS 1156504-13-0) eliminates this risk as a fully characterized Ritonavir process impurity and metabolite standard. • Enables selective HPLC/UPLC method validation per ICH Q2(R1) with definitive resolution from the parent drug Ritonavir. • Supports batch-release QC testing against pharmacopeial limits (USP/EP) using certified >95% purity reference material. • Serves as a critical marker for forced degradation studies under ICH Q1A, enabling accurate shelf-life determination. Supplied with comprehensive characterization data for immediate global dispatch.

Molecular Formula C37H46N6O5S2
Molecular Weight 718.932
CAS No. 1156504-13-0
Cat. No. B570632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroritonavir
CAS1156504-13-0
Synonyms(3S,4S,6S,9S)-4-Hydroxy-12-methyl-13-[2-(1-methylethenyl)-4-thiazolyl]-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl Ester
Molecular FormulaC37H46N6O5S2
Molecular Weight718.932
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C
InChIInChI=1S/C37H46N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-24,28,31-33,44H,3,16-18,20-21H2,1-2,4-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
InChIKeyFACGOSOZRPCMCB-XGKFQTDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroritonavir: A Critical Ritonavir Impurity Standard


Dehydroritonavir (CAS 1156504-13-0) is a fully characterized chemical compound categorized as both a metabolite and a process-related impurity of the HIV-1 protease inhibitor Ritonavir . It is also known as Ritonavir M-9 or Ritonavir Impurity 23. This compound is primarily supplied as a high-purity reference standard (>95%) for use in analytical method development, method validation (AMV), and quality control (QC) applications during the pharmaceutical development and manufacturing of Ritonavir . Its structural identity, featuring a 2-(prop-1-en-2-yl)thiazole moiety resulting from dehydration, is confirmed by its IUPAC name and InChI code, distinguishing it from other Ritonavir-related substances .

Non-Substitutable Nature of Dehydroritonavir


Generic substitution with other Ritonavir impurities or metabolites is not scientifically valid due to the stringent structural specificity required by pharmacopeial monographs and regulatory guidelines . Dehydroritonavir possesses a unique molecular structure (C37H46N6O5S2) that arises from a specific dehydration pathway, leading to distinct chromatographic and mass spectrometric properties . Using a structurally similar but non-identical analog can result in misidentification, inaccurate quantification of impurity profiles, and failure to meet system suitability requirements for validated analytical methods, potentially compromising Abbreviated New Drug Application (ANDA) submissions and product release testing .

Dehydroritonavir Quantitative Differentiation Evidence


Purity Specifications vs. Pharmacopeial Limits

Commercially available Dehydroritonavir standards are specified with a minimum purity of >95% by the vendor . This high purity level is essential for its intended use as a reference standard, where it must be traceable against pharmacopeial standards (USP or EP) used in methods where individual unspecified impurities are typically controlled at a limit of NMT 0.10% [1]. The quantitative purity of the standard directly impacts the accuracy of calculating impurity levels in Ritonavir drug substance or product, a critical parameter for quality release.

Pharmaceutical Analysis Quality Control Reference Standards

Molecular Weight: Differentiating Key Impurities

Dehydroritonavir has a molecular weight of 718.93 g/mol . This is distinct from other common Ritonavir impurities, such as Ritonavir Impurity C (acetamidoalcohol), which has a molecular weight of 595.77 g/mol . This mass difference is significant for mass spectrometry-based methods, allowing for unambiguous identification and quantification via techniques like LC-MS/MS.

LC-MS Analysis Impurity Profiling Structural Elucidation

Dehydroritonavir Reference Standard Applications


Method Development and Validation for Impurity Profiling

Dehydroritonavir is a required reference standard for developing HPLC or UPLC methods that must demonstrate selectivity and resolution between the parent drug Ritonavir and its process-related impurities, as mandated by ICH Q2(R1) and pharmacopeial monographs. Its high purity (>95%) and fully characterized structure are essential for establishing system suitability criteria, determining relative response factors, and validating method accuracy for this specific impurity .

API Lot Release Testing

As an identified impurity, Dehydroritonavir must be quantified in every batch of Ritonavir API to ensure it remains below the acceptable limit. Laboratories require a certified reference standard of this exact compound to prepare calibration and system suitability solutions, ensuring accurate quantification and compliance with pharmacopeial specifications such as those from the USP or EP .

Stability-Indicating Method and Forced Degradation

Since Dehydroritonavir is a dehydration product, it serves as a critical marker for evaluating the stability of Ritonavir under stress conditions like acidic or thermal exposure. Its authentic reference standard allows for the definitive identification and quantification of this specific degradation pathway, which is crucial for establishing a product's shelf-life and degradation profile in line with ICH Q1A guidelines .

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